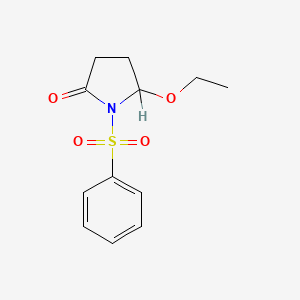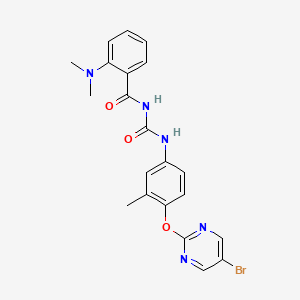
N-(((4-((5-Bromo-2-pyrimidinyl)oxy)-3-methylphenyl)amino)carbonyl)-2-(dimethylamino)benzamide
Overview
Description
Preparation Methods
NSC-639829 can be synthesized from 4-amino-2-methylphenol through a series of reactions including nucleophilic substitution, isocyanation, and condensation . The synthetic route involves the following steps:
Nucleophilic Substitution: 4-amino-2-methylphenol reacts with 5-bromo-2-chloropyrimidine in the presence of potassium carbonate and dimethyl sulfoxide to form 4-(5-bromo-2-pyrimidyloxy)-3-methylphenylamine.
Isocyanation: The resulting compound is then treated with triphosgene to form 4-(5-bromo-2-pyrimidyloxy)-3-methylphenyl isocyanate.
Condensation: Finally, the isocyanate reacts with 2-dimethylaminobenzamide to yield NSC-639829.
Chemical Reactions Analysis
NSC-639829 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed to modify the compound’s structure and properties.
Common reagents used in these reactions include potassium carbonate, dimethyl sulfoxide, triphosgene, and 2-dimethylaminobenzamide. The major products formed from these reactions are typically derivatives of NSC-639829 with modified functional groups .
Scientific Research Applications
NSC-639829 has been extensively studied for its scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. Some of its notable applications include:
Cancer Therapy: NSC-639829 has shown promise as an antitumor agent, particularly in combination with radiation therapy.
Biological Studies: The compound has been used in various biological studies to investigate its effects on cell cycle progression, DNA damage, and apoptosis in cancer cells.
Chemical Research: NSC-639829 has been studied for its chemical properties, including its solubility, pH profiles, and ionization constants.
Mechanism of Action
The mechanism of action of NSC-639829 involves the inhibition of tubulin polymerization and microtubule depolymerization. This disruption of microtubule dynamics interferes with cell division, leading to cell cycle arrest and apoptosis in cancer cells . The compound primarily targets tubulin, a protein that is essential for the formation of microtubules, which are crucial for cell division and intracellular transport .
Comparison with Similar Compounds
NSC-639829 is part of a class of compounds known as benzoylphenylureas. Similar compounds in this class include:
- NSC 624548
- NSC 639828
- NSC 647884
- NSC 654259
- NSC 654261
Compared to these compounds, NSC-639829 has shown unique properties, particularly its ability to sensitize cancer cells to radiation and its effectiveness in inhibiting tubulin polymerization . These characteristics make it a promising candidate for further research and development in cancer therapy.
Properties
CAS No. |
134742-19-1 |
|---|---|
Molecular Formula |
C21H20BrN5O3 |
Molecular Weight |
470.3 g/mol |
IUPAC Name |
N-[[4-(5-bromopyrimidin-2-yl)oxy-3-methylphenyl]carbamoyl]-2-(dimethylamino)benzamide |
InChI |
InChI=1S/C21H20BrN5O3/c1-13-10-15(8-9-18(13)30-21-23-11-14(22)12-24-21)25-20(29)26-19(28)16-6-4-5-7-17(16)27(2)3/h4-12H,1-3H3,(H2,25,26,28,29) |
InChI Key |
JNGQUJZDVFZPEN-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=C1)NC(=O)NC(=O)C2=CC=CC=C2N(C)C)OC3=NC=C(C=N3)Br |
Canonical SMILES |
CC1=C(C=CC(=C1)NC(=O)NC(=O)C2=CC=CC=C2N(C)C)OC3=NC=C(C=N3)Br |
Appearance |
Solid powder |
Key on ui other cas no. |
134742-19-1 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
NSC-639829; NSC 639829; NSC639829; |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(5Z)-2-imino-5-{[5-(2-nitrophenyl)furan-2-yl]methylidene}-1,3-thiazolidin-4-one](/img/new.no-structure.jpg)
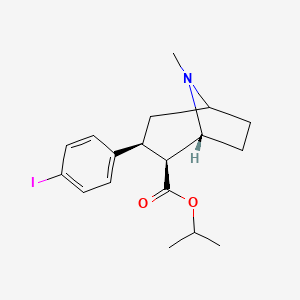
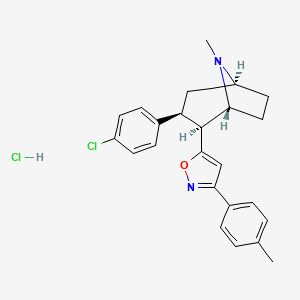

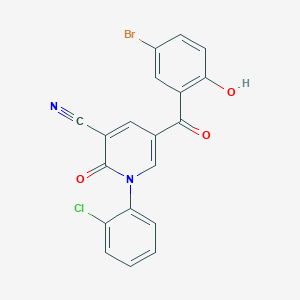
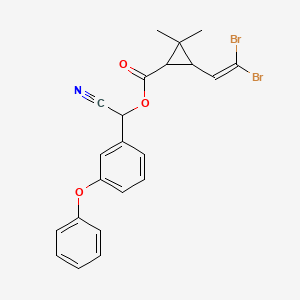

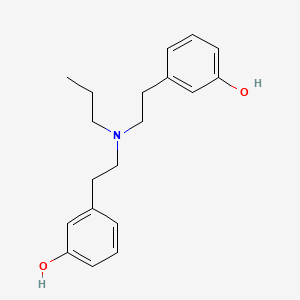
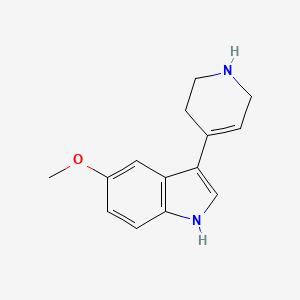
![4-amino-N-[5-amino-4-[3-amino-6-(aminomethyl)-4,5-dihydroxyoxan-2-yl]oxy-3-hydroxy-2-[3-hydroxy-6-methyl-4-(methylamino)oxan-2-yl]oxycyclohexyl]-2-hydroxybutanamide](/img/structure/B1680168.png)
![1,3,4,5-Tetrahydrobenzo[cd]indol-4-amine](/img/structure/B1680170.png)
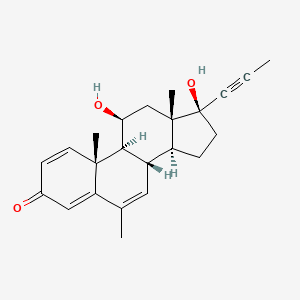
![3-(cyclopropanecarbonyl)-5-methyl-4H-imidazo[1,5-a][1,4]benzodiazepin-6-one](/img/structure/B1680173.png)
